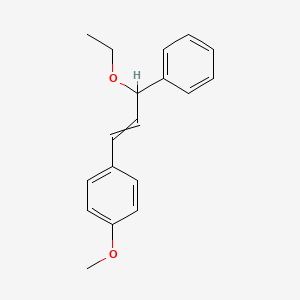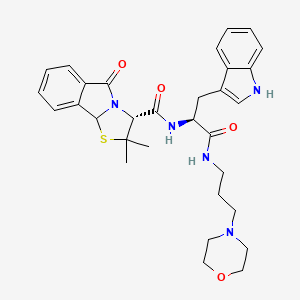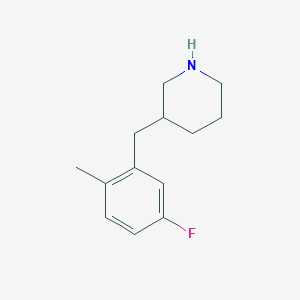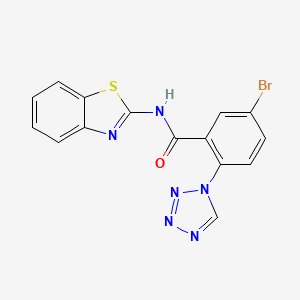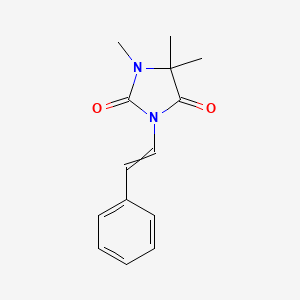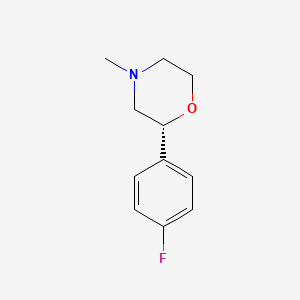![molecular formula C14H29NO3 B12619256 N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide CAS No. 920277-61-8](/img/structure/B12619256.png)
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is a compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of cells and play a crucial role in maintaining the skin’s barrier and retaining moisture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide typically involves the reaction of a fatty acid with sphingosine. The process includes several steps:
Acylation: The fatty acid is first activated by converting it into an acyl chloride.
Condensation: The activated fatty acid is then condensed with sphingosine in the presence of a base, such as pyridine, to form the ceramide.
Purification: The resulting product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzymatic Synthesis: Using enzymes to catalyze the reaction between sphingosine and fatty acids.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Thionyl chloride (SOCl2) can be used to substitute hydroxyl groups with chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in skin-related conditions, such as eczema and psoriasis.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
作用機序
The mechanism by which N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with cell membranes. It helps to maintain the integrity of the lipid bilayer, thereby enhancing the barrier function of the skin. The compound may also interact with specific receptors or enzymes involved in lipid metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R,4E,8E)-1,3-dihydroxyhexacosa-4,8-dien-2-yl]pentadecanamide
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is unique due to its specific fatty acid chain length and the presence of two hydroxyl groups, which contribute to its distinct physical and chemical properties. This uniqueness makes it particularly effective in maintaining skin hydration and barrier function compared to other ceramides.
特性
CAS番号 |
920277-61-8 |
|---|---|
分子式 |
C14H29NO3 |
分子量 |
259.38 g/mol |
IUPAC名 |
N-[(2S)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-13(17)12(10-16)15-14(18)9-11(2)3/h11-13,16-17H,4-10H2,1-3H3,(H,15,18)/t12-,13?/m0/s1 |
InChIキー |
DLUYUVHMFUEDHU-UEWDXFNNSA-N |
異性体SMILES |
CCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
正規SMILES |
CCCCCCC(C(CO)NC(=O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)
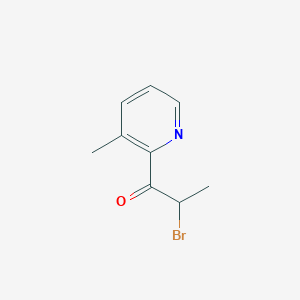
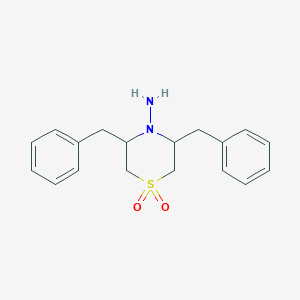
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
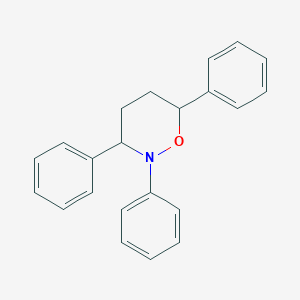

![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
